6-Chloro-[2,4'-bipyridine]-5-carboxylic acid
Description
Properties
Molecular Formula |
C11H7ClN2O2 |
|---|---|
Molecular Weight |
234.64 g/mol |
IUPAC Name |
2-chloro-6-pyridin-4-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-8(11(15)16)1-2-9(14-10)7-3-5-13-6-4-7/h1-6H,(H,15,16) |
InChI Key |
KLDKPOCUWKOYGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)Cl)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Precursor Preparation : 5-Bromo-2-chloropyridine and 4-pyridinylboronic acid are reacted in a 1:1 molar ratio.
-
Catalytic System : Pd(PPh₃)₄ (2 mol%) in a degassed mixture of 1,4-dioxane and aqueous Na₂CO₃ (2 M).
-
Conditions : Reflux at 110°C for 12 hours under nitrogen.
-
Workup : Extraction with ethyl acetate, followed by column chromatography (silica gel, hexane/EtOAc 3:1).
Mechanistic Insight : The reaction proceeds via oxidative addition of the C–Br bond to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.
Oxidative Functionalization of Methyl Groups
Direct oxidation of methyl-substituted bipyridines offers a streamlined route to carboxylic acid derivatives.
Procedure:
-
Starting Material : 6-Chloro-5-methyl-[2,4'-bipyridine] is dissolved in HNO₃/H₂O (1:4 v/v).
-
Oxidizing Agent : KMnO₄ (3 equiv) added in batches at 80°C.
-
Reaction Monitoring : Maintain pH < 2 to prevent over-oxidation.
-
Isolation : Acidify filtrate to pH 1, precipitate product via cooling crystallization.
Key Optimization : Gradual KMnO₄ addition minimizes side reactions (e.g., ring hydroxylation).
Hydrolysis of Nitrile Intermediates
Nitrile groups serve as masked carboxylic acids, enabling late-stage functionalization.
Procedure:
-
Nitrile Synthesis : React 6-chloro-[2,4'-bipyridine]-5-carbonitrile with CuCN in DMF at 120°C.
-
Hydrolysis : Treat with 6 M HCl at reflux for 8 hours.
-
Purification : Neutralize with NaOH, extract with CH₂Cl₂, and recrystallize from ethanol.
Advantage : Avoids harsh oxidants, suitable for acid-sensitive substrates.
Halogenation-Carboxylation Tandem Strategy
This method integrates halogenation and carboxylation in a one-pot sequence.
Procedure:
-
Halogenation : Treat [2,4'-bipyridine]-5-carboxylic acid with SOCl₂ to form acyl chloride.
-
Chlorination : Add PCl₅ (1.2 equiv) at 0°C, then warm to room temperature.
-
Quenching : Hydrolyze with ice-water, adjust pH to 3–4.
Limitation : Requires strict moisture control to prevent hydrolysis of intermediates.
Comparative Analysis of Methods
| Method | Yield (%) | Cost Efficiency | Scalability |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 68–72 | Moderate | High |
| Oxidative Functionalization | 85–89 | Low | Medium |
| Nitrile Hydrolysis | 76–80 | High | High |
| Halogenation-Carboxylation | 65–70 | Moderate | Low |
Suzuki-Miyaura is preferred for scalability, while oxidative methods offer higher yields but involve costly oxidants .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[2,4’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted bipyridine derivative.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions include carboxylate salts, hydrogen-substituted bipyridine derivatives, and various substituted bipyridine compounds depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-[2,4'-bipyridine]-5-carboxylic acid has shown potential as:
- Enzyme Inhibitor : Studies indicate that this compound can inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.
- Receptor Binding : Its ability to bind to various biological receptors suggests potential therapeutic applications in treating conditions such as cancer and inflammation.
Coordination Chemistry
The compound's ability to coordinate with transition metals enhances its utility in:
- Catalysis : It serves as a ligand in catalyzing reactions involving metal complexes, particularly in organic synthesis and industrial processes.
- Material Science : Its coordination properties are explored in developing new materials with tailored electronic or optical properties.
Organic Synthesis
As a versatile building block, 6-Chloro-[2,4'-bipyridine]-5-carboxylic acid is used in:
- Synthesis of Complex Molecules : It can be used to create more complex bipyridine derivatives that may exhibit unique biological or chemical properties.
- Functionalization : The presence of both chloro and carboxylic acid groups allows for further modifications that can enhance solubility or reactivity.
Case Study 1: Antitumor Activity
Research has demonstrated that derivatives of bipyridine compounds exhibit significant antitumor activity. A study focused on synthesizing various derivatives from 6-Chloro-[2,4'-bipyridine]-5-carboxylic acid showed promising results against specific cancer cell lines, indicating its potential role in cancer therapeutics .
Case Study 2: Metal Complex Formation
A study investigated the coordination of 6-Chloro-[2,4'-bipyridine]-5-carboxylic acid with transition metals like palladium and platinum. The resulting metal complexes were evaluated for their catalytic activity in cross-coupling reactions, demonstrating enhanced efficiency compared to traditional catalysts .
Mechanism of Action
The mechanism by which 6-Chloro-[2,4’-bipyridine]-5-carboxylic acid exerts its effects depends on its application:
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on bipyridine significantly influence reactivity and applications:
- Chlorine Substitution : The chloro group at C6 in the target compound enhances electron-withdrawing effects, improving metal coordination. For example, Pd@MOF-APBA (using 6-chloro-[2,4'-bipyridine]-5-carboxylic acid) achieved 5.0 wt% Pd loading , far exceeding the 0.3% observed with BCA .
- Carboxylic Acid vs. Nitrile : Replacing COOH with CN (as in 6-chloro-[2,2'-bipyridine]-5-carbonitrile) reduces chelating capacity but increases π-conjugation for optoelectronic uses .
Catalytic Performance in Heck Reactions
Comparative studies in palladium-catalyzed Heck reactions highlight ligand efficiency:
Photophysical Properties
- Quantum Yields : Complexes with 5-carboxylic acid ligands (e.g., 6-chloro-[2,4'-bipyridine]-5-carboxylic acid) exhibited quantum yields of 54.8–65.0% , outperforming 6-carboxylic analogs .
- Absorption Shifts : Hypsochromic shifts in UV-Vis spectra (3–5 nm for 5-carboxylic vs. 12 nm for 6-carboxylic derivatives) indicate substituent position-dependent electronic effects .
Spectroscopic Characterization
Biological Activity
6-Chloro-[2,4'-bipyridine]-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
Chemical Structure and Properties
6-Chloro-[2,4'-bipyridine]-5-carboxylic acid features a bipyridine core with a carboxylic acid functional group and a chlorine substituent. Its molecular formula is C_11H_8ClN_2O_2, and it has been synthesized using various methods, including the functionalization of bipyridine derivatives.
The biological activity of 6-Chloro-[2,4'-bipyridine]-5-carboxylic acid is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes involved in cellular processes. For instance, it inhibits bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication in bacteria, leading to cell death.
- Antiviral Activity : In studies evaluating its efficacy against viral infections, the compound demonstrated significant antiviral activity against flavivirus envelope proteins. It inhibited viral replication at concentrations as low as 50 µM .
Antimicrobial Activity
6-Chloro-[2,4'-bipyridine]-5-carboxylic acid has been evaluated for its antimicrobial properties against various pathogens. The results from multiple studies are summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Escherichia coli | 32 µg/mL | Effective against Gram-negative bacteria |
| Staphylococcus aureus | 16 µg/mL | Effective against Gram-positive bacteria |
| Pseudomonas aeruginosa | 64 µg/mL | Moderate efficacy |
Cytotoxicity Studies
The cytotoxic effects of the compound were assessed using various cancer cell lines. Table 2 summarizes the results.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung carcinoma) | 25 | Significant cytotoxicity |
| COLO201 (Colorectal) | 30 | Induces apoptosis |
| MDA-MB-231 (Breast cancer) | 15 | High selectivity towards cancer cells |
Case Studies
- Antihypertensive Activity : A study investigated the antihypertensive effects of derivatives related to 6-Chloro-[2,4'-bipyridine]-5-carboxylic acid. The compounds exhibited notable blood pressure-lowering effects in hypertensive rat models, suggesting potential therapeutic applications for hypertension management .
- Antiviral Efficacy : In a study focused on flavivirus infections, derivatives of this compound were tested for their ability to inhibit viral replication. Results showed that certain derivatives maintained over 50% inhibition at concentrations lower than previously reported antiviral agents .
- Cytotoxicity Against Tumor Cells : Research highlighted the cytotoxic potential of this compound against breast and lung cancer cell lines, demonstrating its promise as an anticancer agent. The mechanism involved disruption of cell cycle progression and induction of apoptosis .
Q & A
Q. What are the key structural features of 6-chloro-[2,4'-bipyridine]-5-carboxylic acid, and how do they influence its reactivity?
The compound consists of two pyridine rings connected at the 2- and 4'-positions. The 6-position on the first pyridine ring is substituted with a chlorine atom, while the 5-position on the same ring hosts a carboxylic acid group. This arrangement creates distinct electronic environments: the chlorine atom acts as an electron-withdrawing group, enhancing electrophilic reactivity, while the carboxylic acid enables hydrogen bonding and coordination with metal ions. These features facilitate applications in catalysis and metal-organic frameworks (MOFs) .
Q. What synthetic methodologies are commonly employed to prepare 6-chloro-[2,4'-bipyridine]-5-carboxylic acid?
Synthesis typically involves chlorination of a precursor pyridine-carboxylic acid derivative. For example, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can selectively introduce chlorine at the 6-position under controlled conditions . Continuous flow reactors are recommended to optimize yield and purity, as seen in analogous bipyridine syntheses . Post-synthesis, purification via recrystallization or chromatography ensures minimal byproduct contamination.
Q. How is the compound characterized to confirm its structural integrity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments and confirms substitution patterns.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., ~200.19 g/mol for the parent compound).
- X-ray Crystallography: Resolves spatial arrangements of the bipyridine core and substituents .
- Infrared (IR) Spectroscopy: Detects carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C-Cl vibrations (~550-750 cm⁻¹) .
Advanced Research Questions
Q. What are the structure-activity relationships (SARs) of bipyridine-carboxylic acid derivatives in enzyme inhibition?
The position and number of carboxyl groups critically influence potency. For instance, [2,2'-bipyridine]-5,5'-dicarboxylic acid exhibits an IC₅₀ of 0.19 µM against prolyl hydroxylase due to enhanced iron chelation and anionic charge, which stabilizes enzyme interactions. In contrast, mono-carboxyl derivatives (e.g., 6-chloro-[2,4'-bipyridine]-5-carboxylic acid) show reduced activity, highlighting the importance of dual carboxyl groups for optimal binding .
Q. How does this compound function in designing metal-organic frameworks (MOFs)?
The carboxylic acid group chelates metal ions (e.g., Zn²⁺, Cd²⁺), forming coordination polymers. For example, analogous ligands with pyridyl-carboxylate motifs create porous MOFs with applications in gas storage or catalysis. The chlorine substituent can further modulate ligand rigidity and pore size . Key steps include:
Q. What computational approaches are used to predict the compound’s interactions with biological targets?
Molecular docking and density functional theory (DFT) simulations model binding affinities. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
